![molecular formula C20H28N2O4 B5502623 8-[4-(hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502623.png)
8-[4-(hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one
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Description
Synthesis Analysis
Diazaspiro[5.5]undecane derivatives are synthesized through several methodologies, often involving multi-component reactions (MCRs) or cyclization processes. For instance, ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via one-pot MCRs catalyzed by Et3N (Jia Li et al., 2014). This highlights the versatility and efficiency of synthetic strategies towards constructing the spirocyclic framework.
Scientific Research Applications
CCR8 Antagonists
The compound's application as CCR8 antagonists indicates its potential in treating chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis. The utility of diazaspiro[5.5]undecane derivatives in this context highlights the therapeutic relevance in modulating immune responses and inflammation pathways. (Dr Peter Norman, 2007)
Synthetic Methodologies
Advancements in synthetic methodologies for diazaspiro[5.5]undecane derivatives have been reported, showcasing the versatility of these compounds in chemical synthesis. Such methodologies include the aminomethylation reaction leading to the formation of benzyl-diazaspiro[5.5]undecane derivatives and the solid-phase synthesis of piperazines and diazaspirocycles. These approaches not only contribute to the efficient generation of complex molecular architectures but also facilitate the exploration of their pharmacological properties. (Anastasiya N. Khrustaleva et al., 2017); (Calum Macleod et al., 2006)
Chiral Separation and Configuration Determination
Research into the chiral separation of spiro-compounds and the determination of their configuration underlines the significance of diazaspiro[5.5]undecane derivatives in stereochemistry. These studies not only enhance our understanding of the molecular structures but also pave the way for the development of enantiomerically pure substances with potential pharmaceutical applications. (Yah-Longn Liang et al., 2008)
properties
IUPAC Name |
8-[4-(hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-26-12-11-21-14-20(9-7-18(21)24)8-2-10-22(15-20)19(25)17-5-3-16(13-23)4-6-17/h3-6,23H,2,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGRXUVTWITVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCCN(C2)C(=O)C3=CC=C(C=C3)CO)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(Hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one |
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